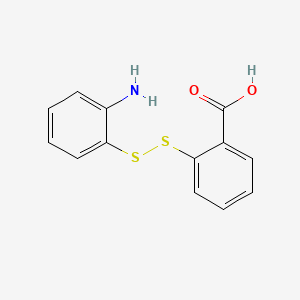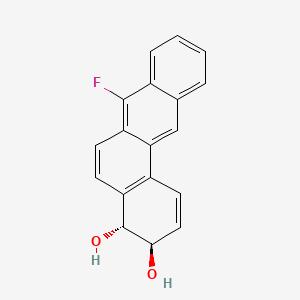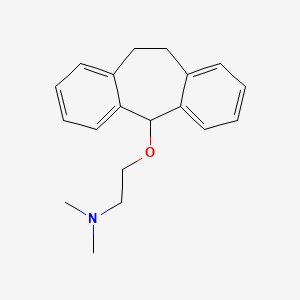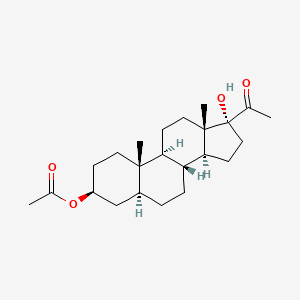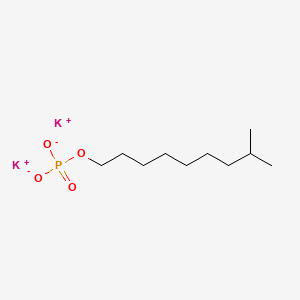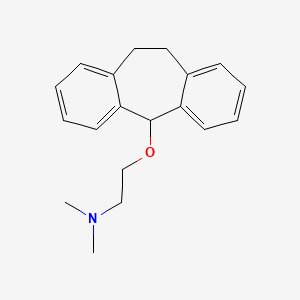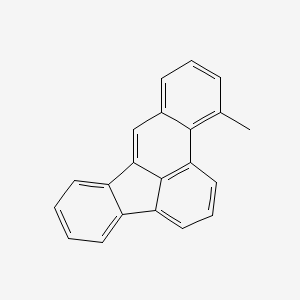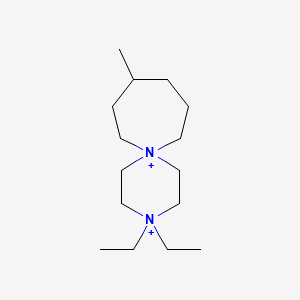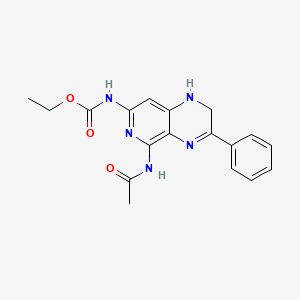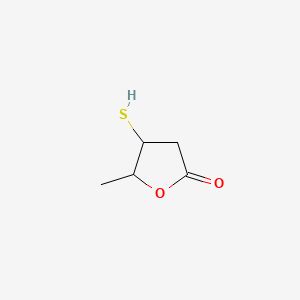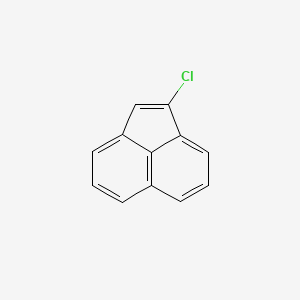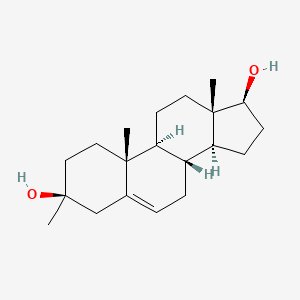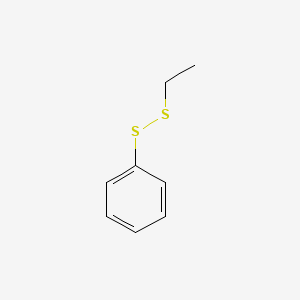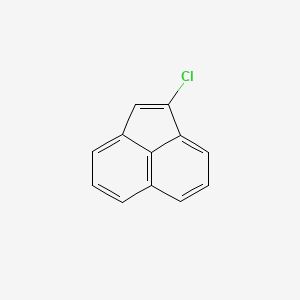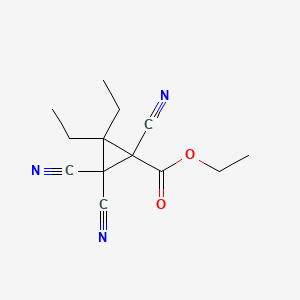
Ethyl 1,2,2-tricyano-3,3-diethylcyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,2,2-tricyano-3,3-diethylcyclopropanecarboxylate is a complex organic compound with the molecular formula C₁₃H₁₅N₃O₂ It is characterized by a cyclopropane ring substituted with three cyano groups and two ethyl groups, along with an ethyl ester functional group
Méthodes De Préparation
The synthesis of ethyl 1,2,2-tricyano-3,3-diethylcyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of diethyl malonate with malononitrile in the presence of a strong base, followed by cyclization to form the cyclopropane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Ethyl 1,2,2-tricyano-3,3-diethylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 1,2,2-tricyano-3,3-diethylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 1,2,2-tricyano-3,3-diethylcyclopropanecarboxylate involves its interaction with specific molecular targets. The cyano groups and ester functionality allow it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
Ethyl 1,2,2-tricyano-3,3-diethylcyclopropanecarboxylate can be compared with other similar compounds, such as:
Ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate: This compound has similar structural features but with methyl groups instead of ethyl groups.
Ethyl 2’,3,3’-tricyanocyclohexanespirocyclopropane-2’-carboxylate: This compound features a spirocyclopropane structure, which imparts different chemical and physical properties.
Propriétés
Numéro CAS |
24543-21-3 |
|---|---|
Formule moléculaire |
C13H15N3O2 |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
ethyl 1,2,2-tricyano-3,3-diethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-4-11(5-2)12(7-14,8-15)13(11,9-16)10(17)18-6-3/h4-6H2,1-3H3 |
Clé InChI |
LXMFDDLRYDCCOL-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(C1(C#N)C(=O)OCC)(C#N)C#N)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


